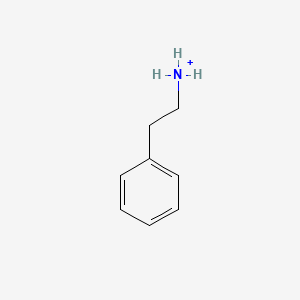
2,4-Dioxopentanedioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-dioxopentanedioic acid is an oxodicarboxylic acid that is glutaric acid which is substituted by oxo groups at positions 2 and 4. It is an oxo dicarboxylic acid and a beta-diketone.
Applications De Recherche Scientifique
Toxicology and Mutagenicity Studies
2,4-Dichlorophenoxyacetic acid (2,4-D) has been extensively studied for its toxicology and mutagenicity. It's primarily used as a herbicide in agricultural and urban settings. Research has rapidly advanced in these areas, with a focus on occupational risk, neurotoxicity, resistance to herbicides, and effects on non-target species, particularly aquatic ones. Key trends in this research include focusing on molecular biology, gene expression, and pesticide degradation studies (Zuanazzi, Ghisi, & Oliveira, 2020).
Removal from Water Sources
Efforts have been made to develop efficient technologies for removing 2,4-D from contaminated water sources. Despite these efforts, water contamination remains a significant problem. This review emphasizes the need for more efficient methods to achieve complete removal of 2,4-D from contaminated sites (EvyAliceAbigail et al., 2017).
Mode of Action as a Herbicide
2,4-D mimics natural auxin at the molecular level, causing abnormal growth, senescence, and death in dicots while not affecting monocots. Insights into its molecular action mode have been gained from studying auxin receptors, transport carriers, transcription factors, and phytohormone cross-talk (Song, 2014).
Phytoremediation
The use of bacterial endophytes in conjunction with plants like peas has shown potential in enhancing the phytoremediation of 2,4-D contaminated substrates. This approach can reduce levels of toxic herbicide residues in crop plants and contaminated soil (Germaine et al., 2006).
Impact on Human Health
Research has indicated a potential association between exposure to 2,4-D and an increased risk of non-Hodgkin lymphoma, particularly in high-exposure groups (Smith et al., 2017).
Agricultural Application
2,4-D has been used to investigate its effects on the vegetative growth, fruit anatomy, and seed setting of tomatoes. Different concentrations of 2,4-D have varying impacts on plant growth and development (Gelmesa, Abebie, & Desalegn, 2013).
Environmental Persistence
Studies have examined the persistence of 2,4-D in the environment, particularly in aquatic systems, and its effects on non-target organisms, including aquatic animals and plants. The research emphasizes the need for more studies on the fate and accumulation of 2,4-D in various ecosystems (Islam et al., 2017).
Propriétés
Numéro CAS |
139602-06-5 |
|---|---|
Nom du produit |
2,4-Dioxopentanedioic acid |
Formule moléculaire |
C5H4O6 |
Poids moléculaire |
160.08 g/mol |
Nom IUPAC |
2,4-dioxopentanedioic acid |
InChI |
InChI=1S/C5H4O6/c6-2(4(8)9)1-3(7)5(10)11/h1H2,(H,8,9)(H,10,11) |
Clé InChI |
TVKBBTQJNQDZRU-UHFFFAOYSA-N |
SMILES |
C(C(=O)C(=O)O)C(=O)C(=O)O |
SMILES canonique |
C(C(=O)C(=O)O)C(=O)C(=O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



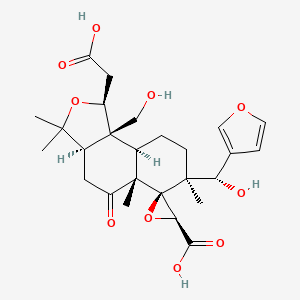
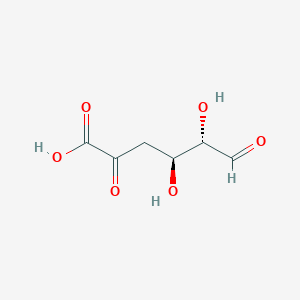

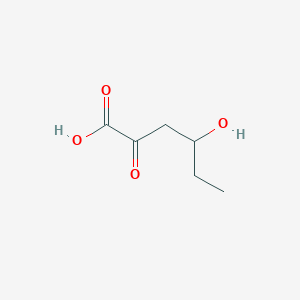
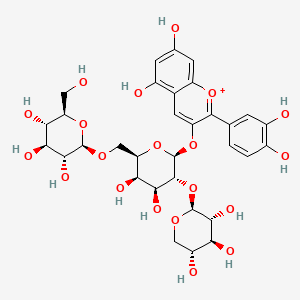
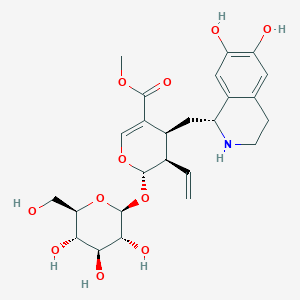
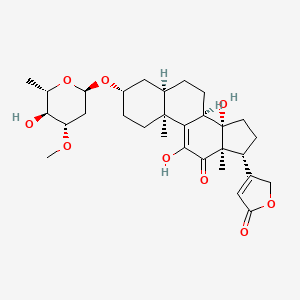
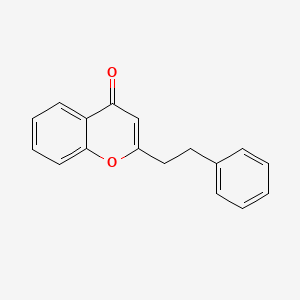
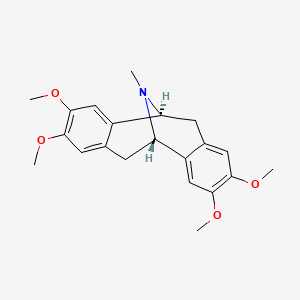


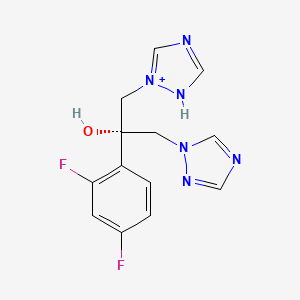
![O5'-[9-(3,17B-Dihydroxy-1,3,5(10)-estratrien-16B-YL)-nonanoyl]adenosine](/img/structure/B1200904.png)
